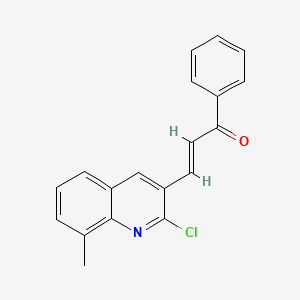

3-(2-Chloro-8-methylquinolin-3-yl)-1-phenylprop-2-en-1-one

Description

3-(2-Chloro-8-methylquinolin-3-yl)-1-phenylprop-2-en-1-one is a chalcone derivative featuring a quinoline core substituted with chloro and methyl groups at the 2- and 8-positions, respectively. Its molecular formula is C₁₉H₁₄ClNO, with a molecular weight of 307.777 g/mol and an XlogP of 5.3, indicating high lipophilicity . Synthesized via Claisen-Schmidt condensation, it serves as a key intermediate in organic synthesis and drug discovery .

Properties

IUPAC Name |

(E)-3-(2-chloro-8-methylquinolin-3-yl)-1-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClNO/c1-13-6-5-9-15-12-16(19(20)21-18(13)15)10-11-17(22)14-7-3-2-4-8-14/h2-12H,1H3/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATJXEFUUCNCHAP-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C=CC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)/C=C/C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2-Chloro-8-methylquinolin-3-yl)-1-phenylprop-2-en-1-one, also known as CHEMBL561189, is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure combining a quinoline moiety with a phenylprop-2-en-1-one fragment. Its molecular formula is with a molecular weight of 307.777 g/mol. The presence of chlorine, nitrogen, and oxygen atoms contributes to its chemical reactivity and biological activity.

Biological Activity

Research indicates that 3-(2-Chloro-8-methylquinolin-3-yl)-1-phenylprop-2-en-1-one exhibits promising antimicrobial and anticancer properties.

Antimicrobial Activity

The antimicrobial effects are primarily attributed to the compound's ability to bind to specific molecular targets involved in bacterial cell wall synthesis. This interaction disrupts bacterial growth and viability. Studies have shown that similar quinoline derivatives often demonstrate significant antibacterial effects due to their structural characteristics.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its mechanism of action against cancer cells. It has been suggested that the compound interacts with DNA and proteins, leading to apoptosis in malignant cells. The following table summarizes key findings from recent studies on its anticancer activity:

The mechanism of action for 3-(2-Chloro-8-methylquinolin-3-yl)-1-phenylprop-2-en-1-one involves:

- Enzyme Inhibition : The compound inhibits enzymes critical for bacterial growth and cancer cell proliferation.

- DNA Interaction : It binds to DNA, disrupting replication and transcription processes.

- Protein Interaction : It may affect protein functions involved in cell cycle regulation, leading to cell death.

Case Studies

Several case studies have highlighted the effectiveness of this compound in various biological assays:

- Study on Anticancer Efficacy : A study evaluated the cytotoxicity of the compound against multiple cancer cell lines, demonstrating significant selectivity for malignant cells over non-malignant cells, with selectivity indices ranging from 106 to 158 fold compared to primary cells .

- Antimicrobial Testing : In another study, the compound was tested against a range of bacterial strains, showing effective inhibition at low concentrations, reinforcing its potential as an antimicrobial agent .

Comparison with Similar Compounds

Chloro Substituent Positioning

- Target Compound: The 2-chloro-8-methylquinolin-3-yl group contributes to its anti-cancer activity, as demonstrated in studies on prostate cancer cell lines .

- Analog 1: (E)-3-(4-Chlorophenyl)-1-phenylprop-2-en-1-one () exhibits cytotoxicity, suggesting chloro substituents enhance activity. However, the 4-chloro position on a simple phenyl ring may limit target specificity compared to the quinoline-based chloro substitution in the target compound .

Methyl and Methoxy Modifications

- Target Compound: The 8-methyl group on the quinoline ring may enhance hydrophobic interactions in enzyme binding pockets .

- Analog 3 : 3-(2-Methoxyphenyl)-1-phenylprop-2-en-1-one () features a methoxy group, which increases polarity (lower XlogP) compared to the chloro-methyl combination. This could reduce cell membrane permeability but improve solubility .

Structural Conformation and Crystallography

- The target compound adopts a planar conformation with a dihedral angle of 83.72° between quinoline residues in related structures, influencing molecular stacking and protein interactions .

Pharmacological and Physicochemical Properties

Cytotoxicity and Enzyme Inhibition

Physicochemical Comparison

| Property | Target Compound | 3-(4-Chlorophenyl)-1-Ph | 3-(8-Hydroxyquinolin-5-yl)-1-Ph |

|---|---|---|---|

| Molecular Weight (g/mol) | 307.78 | 242.69 | 299.31 |

| XlogP | 5.3 | 3.8 | 2.9 |

| Hydrogen Bond Acceptors | 2 | 2 | 3 |

Preparation Methods

Conventional NaOH/Ethanol Method

The most widely reported synthesis involves Claisen-Schmidt condensation of 2-chloro-8-methylquinoline-3-carbaldehyde and acetophenone in basic ethanol.

Procedure :

- Dissolve 2-chloro-8-methylquinoline-3-carbaldehyde (2.61 mmol) and acetophenone (2.61 mmol) in 20 mL of 10% NaOH/ethanol.

- Stir at 25°C for 24 hours.

- Neutralize with dilute HCl to precipitate the crude product.

- Purify via filtration and air-drying.

Key Data :

- Yield : 94%

- Melting Point : 165–167°C

- IR (KBr) : 1645 cm⁻¹ (C=O stretch)

- ¹H NMR (250 MHz) : δ 8.72 (s, 1H, quinoline-H), 7.85 (d, J = 16 Hz, 1H, α-vinylic), 7.45–7.12 (m, 9H, aromatic).

Advantages : High yield, simplicity, and scalability.

Limitations : Prolonged reaction time (24 hours) and use of stoichiometric base.

Grinding Technique with Barium Hydroxide

An eco-friendly solvent-free method employs mechanical grinding of reactants with anhydrous Ba(OH)₂.

Procedure :

- Grind 2-chloro-8-methylquinoline-3-carbaldehyde (1 eq) and acetophenone (1 eq) with Ba(OH)₂ (1.5 eq) in a mortar for 15–20 minutes.

- Wash the mixture with cold water and recrystallize from ethanol.

Key Data :

Advantages : Eliminates organic solvents, reduces energy consumption.

Limitations : Requires manual grinding, less suitable for large-scale synthesis.

Ultrasound-Assisted Synthesis

KOH/MeOH under Ultrasonication

Ultrasound irradiation significantly accelerates reaction kinetics. A modified protocol uses KOH in methanol:

Procedure :

- Mix 3-acetyl-2-methyl-4-phenylquinoline (1 eq), 2-chloro-8-methylquinoline-3-carbaldehyde (1 eq), and KOH (0.2 g) in methanol.

- Irradiate at 40 kHz and 60°C for 70–90 minutes.

- Neutralize with acetic acid, filter, and purify via column chromatography (ethyl acetate/hexane).

Key Data :

Advantages : 70% reduction in reaction time compared to conventional heating.

Limitations : Requires specialized equipment, higher cost.

Catalytic Systems for Enhanced Efficiency

Twin Catalysts (Silferc/ZnCl₂)

A patent describes a one-pot method using ferric chloride-impregnated silica (Silferc) and ZnCl₂:

Procedure :

- Heat aniline derivative (1 eq), Silferc (1–3 eq), and methyl vinyl ketone (1.2–2 eq) in acetic acid at 50–90°C.

- Add ZnCl₂ (1–2 eq) and reflux for 2–5 hours.

- Basify with NaOH, extract with ethyl acetate, and evaporate.

Key Data :

Advantages : Avoids concentrated H₂SO₄, greener profile.

Limitations : Moderate yields, multi-step catalyst preparation.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

- IR Spectroscopy : C=O stretches at 1645–1660 cm⁻¹ confirm chalcone formation.

- ¹H NMR : Distinct vinylic protons (δ 7.85–7.92, d, J = 16 Hz) and quinoline aromatic signals (δ 8.72–8.85).

- X-ray Crystallography : Twisted prop-2-en-1-one bridge (C=C—C=O torsion angle = 22.7°) and perpendicular quinolinyl residues (dihedral angle = 86.92°).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.